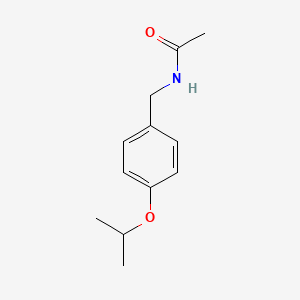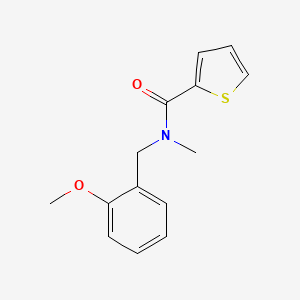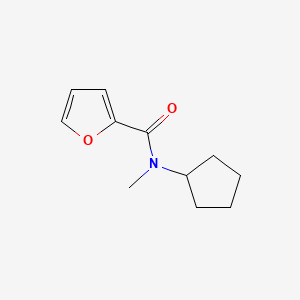
N-(2-ethoxybenzyl)acetamide
描述
N-(2-ethoxybenzyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a benzyl moiety, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxybenzyl)acetamide typically involves the reaction of 2-ethoxybenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-ethoxybenzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: N-(2-ethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Formation of 2-ethoxybenzaldehyde or 2-ethoxybenzoic acid.
Reduction: Formation of N-(2-ethoxybenzyl)amine.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
N-(2-ethoxybenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of N-(2-ethoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl moiety can enhance the compound’s binding affinity to these targets, while the acetamide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
相似化合物的比较
N-(2-methoxybenzyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)acetamide: Similar structure with the ethoxy group attached directly to the phenyl ring.
N-(2-ethoxybenzyl)formamide: Similar structure with a formamide group instead of an acetamide group.
Uniqueness: N-(2-ethoxybenzyl)acetamide is unique due to the presence of both the ethoxy and acetamide groups, which confer specific chemical and biological properties. The ethoxy group can enhance lipophilicity and membrane permeability, while the acetamide group can participate in hydrogen bonding, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11-7-5-4-6-10(11)8-12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMKLTNBGDDTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4452915.png)

![4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4452925.png)
![N-[4-(1H-imidazol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B4452933.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzyl]-2-pyrrolidinone](/img/structure/B4452944.png)
![4-{3-[(4-methyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B4452963.png)
![4-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)morpholine](/img/structure/B4452966.png)
![3-fluoro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4452977.png)
![methyl 4-{[(3-pyridinylamino)sulfonyl]methyl}benzoate](/img/structure/B4452991.png)


![2-chloro-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4453015.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}indoline](/img/structure/B4453024.png)
![4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B4453042.png)
